

JNJ-26070109: A Comprehensive Technical Review of its CCK2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cholecystokinin 2 (CCK2) receptor antagonist, **JNJ-26070109**. The document focuses on the compound's receptor selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Data Presentation: Receptor Binding and Functional Potency

JNJ-26070109 is a potent and selective antagonist of the CCK2 receptor. Its high affinity for the CCK2 receptor across different species, coupled with a significant selectivity margin over the CCK1 receptor, underscores its potential as a targeted therapeutic agent. The following tables summarize the binding affinities and functional potencies of **JNJ-26070109**.

Table 1: JNJ-26070109 Binding Affinities (pKi) at CCK2

Receptors

Species	pKi (± SEM)
Human	8.49 ± 0.13
Rat	7.99 ± 0.08
Dog	7.70 ± 0.14



Data sourced from studies on CHO cells stably transfected with the respective CCK2 receptors. [1][2]

Table 2: JNJ-26070109 Selectivity for CCK2 vs. CCK1

Receptors

Species	Selectivity Fold-Change	
Human	~1222	
Rat	~324	
Dog	~336	

Selectivity is calculated from binding affinity assays and demonstrates a pronounced preference for the human CCK2 receptor isoform.[1][2]

Table 3: JNJ-26070109 Functional Antagonist Potency

(pKB)

Assay Type	Species Context	pKB (± SEM)
Calcium Mobilization Assay	Human CCK2 Receptors	8.53 ± 0.05
Pentagastrin-Stimulated Gastric Acid Secretion	Isolated Mouse Stomach	8.19 ± 0.13

These values indicate the compound's efficacy in competitively inhibiting the functional response mediated by the CCK2 receptor.[1][2]

Experimental Protocols

The characterization of **JNJ-26070109**'s selectivity and potency relies on standardized in vitro and ex vivo assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays



These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.

- Membrane Preparation: CHO cells stably expressing the human, rat, or dog CCK1 or CCK2 receptors are harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.
- Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CCK-8) is incubated with the prepared cell membranes.
- Compound Incubation: A range of concentrations of the unlabeled test compound, JNJ-26070109, is added to the incubation mixture to compete with the radioligand for receptor binding.
- Separation: The reaction is allowed to reach equilibrium. Subsequently, the bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters.
- Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of JNJ-26070109 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assays

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that is typically induced by agonist activation of Gq-coupled receptors like CCK2.

- Cell Culture: Cells expressing the human CCK2 receptor are seeded into 96-well plates and cultured to form a confluent monolayer.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 This dye exhibits a significant increase in fluorescence intensity upon binding to free



intracellular calcium.

- Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of JNJ-26070109.
- Agonist Stimulation: A known CCK2 receptor agonist (e.g., gastrin or CCK-8) is added to the wells to stimulate the receptor and induce calcium release from intracellular stores.
- Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
- Data Analysis: The ability of JNJ-26070109 to inhibit the agonist-induced calcium signal is quantified, and the antagonist's potency is expressed as the pKB value.

Pentagastrin-Stimulated Gastric Acid Secretion Assay (Isolated Mouse Stomach)

This ex vivo assay assesses the functional antagonism of **JNJ-26070109** in a more physiologically relevant tissue preparation.

- Tissue Preparation: The stomach is isolated from a mouse and the lumen is perfused with a physiological salt solution.
- Basal Secretion Measurement: The basal rate of gastric acid secretion is measured by collecting the perfusate and titrating the acid content.
- Antagonist Incubation: The isolated stomach preparation is incubated with different concentrations of JNJ-26070109.
- Stimulation: Pentagastrin, a synthetic analog of gastrin, is added to the perfusion solution to stimulate gastric acid secretion via the CCK2 receptors on parietal cells.
- Stimulated Secretion Measurement: The amount of acid secreted in response to pentagastrin in the presence of the antagonist is measured.
- Data Analysis: The inhibitory effect of JNJ-26070109 on pentagastrin-stimulated acid secretion is calculated, and the pKB value is determined.



Mandatory Visualizations CCK2 Receptor Signaling Pathways

The CCK2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, leading to the activation of several downstream signaling cascades. The primary pathway involves coupling to Gq, which activates Phospholipase C (PLC). However, evidence also suggests coupling to Gs and Gi/o proteins in certain cellular contexts.



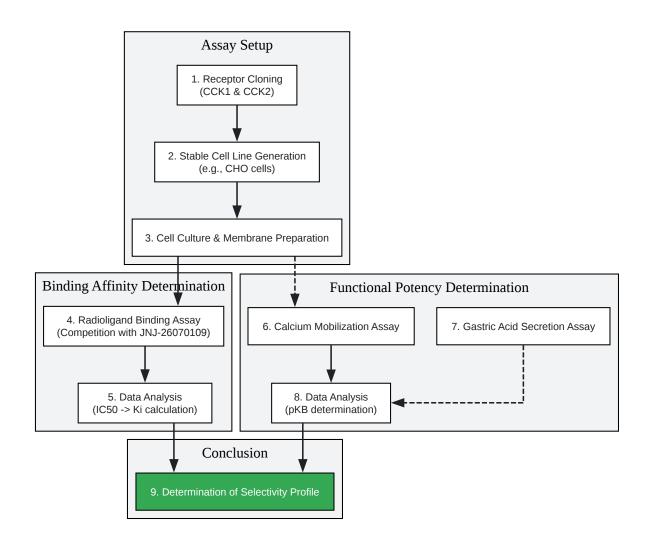
Click to download full resolution via product page

Caption: CCK2 Receptor Signaling Pathways.

Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like **JNJ-26070109** involves a series of well-defined experimental steps, starting from molecular cloning to functional assays.





Click to download full resolution via product page

Caption: Workflow for Receptor Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-26070109: A Comprehensive Technical Review of its CCK2 Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-cck2-receptor-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com